![molecular formula C14H9ClFNO2 B224074 3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B224074.png)
3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one, also known as CFBO, is a heterocyclic compound that has been studied for its potential use in scientific research. This compound has a unique structure that allows it to interact with specific receptors in the body, making it a valuable tool for investigating various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific receptors in the body. For example, this compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By interacting with this receptor, this compound can modulate the activity of dopamine in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor it interacts with. For example, this compound has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which could have implications for the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is its ability to interact with specific receptors in the body, making it a valuable tool for investigating various physiological and biochemical processes. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in scientific research.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is its potential use as a treatment for various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, this compound could be used to investigate the underlying mechanisms of various diseases and disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Synthesemethoden
The synthesis of 3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with 2-aminophenol to produce 2-(2-chloro-4-fluorobenzyl)-1,3-benzoxazole. This intermediate is then treated with acetic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to interact with specific receptors in the body, such as the dopamine D3 receptor. This receptor is involved in various physiological and neurological processes, making it a valuable target for investigating the underlying mechanisms of certain diseases and disorders.
Eigenschaften
Molekularformel |
C14H9ClFNO2 |
---|---|
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
3-[(2-chloro-4-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H9ClFNO2/c15-11-7-10(16)6-5-9(11)8-17-12-3-1-2-4-13(12)19-14(17)18/h1-7H,8H2 |
InChI-Schlüssel |
OTWDCZDSWMPDRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=C(C=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.